molecular formula C21H12F2N2O3 B3037566 [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate CAS No. 478261-32-4

[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate

Cat. No.: B3037566
CAS No.: 478261-32-4
M. Wt: 378.3 g/mol
InChI Key: KCBBWHFDXPPNQG-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential use in drug development, catalysis, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate typically involves the reaction of 2-oxo-1-phenylindole with 2,6-difluorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of advanced technologies and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various chemical reactions, facilitating the formation of desired products.

    Biology: Employed in the study of biological processes and interactions, particularly in the development of new drugs and therapeutic agents.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers, contributing to the development of new technologies and products

Mechanism of Action

The mechanism of action of [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate include:

  • 2,2’-Bipyridyl
  • 1,10-Phenanthroline
  • 4,4’-Di-tert-butyl-2,2’-dipyridyl

Uniqueness

This compound stands out due to its unique structure, which allows for specific interactions with molecular targets and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research .

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N2O3/c22-15-10-6-11-16(23)18(15)21(27)28-24-19-14-9-4-5-12-17(14)25(20(19)26)13-7-2-1-3-8-13/h1-12H/b24-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBWHFDXPPNQG-CLCOLTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=C(C=CC=C4F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=C(C=CC=C4F)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate
Reactant of Route 6
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate

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